7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-{[(2-Chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by a 1,2,3-triazolo[4,5-d]pyrimidine core. Key structural features include:
- Substituents: A 2-chlorobenzylthio group at position 7 and a 4-fluorophenyl group at position 3.
- Functional implications: The sulfur atom at position 7 may enhance lipophilicity and influence binding interactions, while the 4-fluorophenyl group contributes to steric and electronic modulation of the aromatic system.
This compound belongs to a class of molecules explored for diverse biological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-14-4-2-1-3-11(14)9-25-17-15-16(20-10-21-17)24(23-22-15)13-7-5-12(19)6-8-13/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPOGJIUYKFHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of suitable amines with carbonyl compounds, followed by cyclization.
Introduction of Substituents: The 2-chlorophenylmethylsulfanyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds within the triazolopyrimidine class exhibit a range of biological activities:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents by inhibiting specific pathways involved in tumor growth. For instance, studies have indicated that modifications to the triazolo[4,5-d]pyrimidine framework can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : There is evidence suggesting that certain derivatives possess antimicrobial activity against both bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance .
- Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Research has focused on its potential as a P2X7 receptor antagonist, which is implicated in neuroinflammation and neuronal death .
Insecticidal Activity
Recent studies have explored the insecticidal properties of related compounds. For example, derivatives of triazolopyrimidine have been tested for their efficacy against agricultural pests. The results demonstrated significant insecticidal activity, making them candidates for development as bio-pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 374.87 g/mol. The structure features a triazolo-pyrimidine core substituted with a chlorophenyl and fluorophenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClFN₅S |
| Molecular Weight | 374.87 g/mol |
| LogP | 4.5 |
| Polar Surface Area | 63.25 Ų |
| Hydrogen Bond Acceptors | 6 |
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antitumor properties. For instance, compounds structurally related to 7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have shown efficacy against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
In vitro assays revealed that these compounds induce apoptosis in cancer cells by modulating key signaling pathways such as c-Met and VEGFR-2, which are critical for tumor growth and metastasis .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. SAR studies indicate that modifications on the pyrimidine ring enhance anti-inflammatory activity by inhibiting pro-inflammatory mediators such as COX-2 and iNOS in RAW264.7 macrophages . These findings suggest that 7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine could be a candidate for treating inflammatory diseases.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound inhibits key kinases involved in cancer progression. Studies show that it can effectively inhibit c-Met and VEGFR-2 signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Anti-inflammatory Action : By downregulating the expression of inflammatory cytokines and enzymes like COX-2 and iNOS, the compound mitigates inflammation at the cellular level .
Case Studies
- Case Study on Anticancer Activity : In a study involving A549 lung cancer cells, treatment with a related triazolopyrimidine derivative resulted in a significant decrease in cell viability (IC50 = 0.98 µM) and induced apoptosis through caspase activation pathways .
- Case Study on Anti-inflammatory Effects : In an experimental model using RAW264.7 macrophages, compounds similar to 7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine were shown to reduce levels of TNF-α and IL-6 significantly compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Q & A
Q. What are the common synthetic routes for preparing 7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. A key step is the cyclization of intermediates such as 3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives with 2-chlorobenzyl mercaptan. Phosphorus oxychloride (POCl₃) is often used as a dehydrating agent to facilitate cyclization under reflux conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (80–120°C) are critical for optimizing yield (60–75%) and purity (>90%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions, particularly the 2-chlorophenyl and 4-fluorophenyl groups.
- X-ray crystallography : Resolves bond angles and torsional strain in the fused triazole-pyrimidine core (e.g., C–N bond lengths averaging 1.34 Å) .
- IR spectroscopy : Identifies functional groups like C=S (thioether stretch at ~650 cm⁻¹) and C-F (stretch at ~1,220 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine C7 position, reducing byproducts like sulfoxide derivatives.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during thioether bond formation.
- Temperature : Maintaining reflux (~120°C) minimizes incomplete cyclization but requires careful monitoring to avoid decomposition .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Substituent variation analysis : Compare analogues with modified fluorophenyl or chlorophenyl groups to isolate electronic vs. steric effects.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase profiling) and control for metabolic stability via liver microsome testing.
- Structural docking : Computational models (e.g., AutoDock Vina) predict binding interactions with ATP pockets in kinases, explaining discrepancies between in vitro and cellular activity .
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing 4-fluorophenyl group increases electrophilicity at the pyrimidine C7 position, accelerating thiolate attack (k = 0.45 min⁻¹ in DMSO).
- Steric hindrance from the 2-chlorophenyl group reduces reaction rates by ~30% compared to unsubstituted analogues. Quantitative analysis via Hammett plots (σ = +0.23 for 4-F substitution) correlates substituent effects with kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
